Cas no 1518902-89-0 (2-cyclohexyl-4,4,4-trifluorobutan-1-amine)

2-cyclohexyl-4,4,4-trifluorobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- Cyclohexaneethanamine, β-(2,2,2-trifluoroethyl)-
- 2-cyclohexyl-4,4,4-trifluorobutan-1-amine
-
- インチ: 1S/C10H18F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9H,1-7,14H2
- InChIKey: RPRAIIZAPVMGEH-UHFFFAOYSA-N
- SMILES: C1(C(CC(F)(F)F)CN)CCCCC1
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.072±0.06 g/cm3(Predicted)
- Boiling Point: 219.0±40.0 °C(Predicted)
- 酸度系数(pKa): 9.42±0.10(Predicted)
2-cyclohexyl-4,4,4-trifluorobutan-1-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-cyclohexyl-4,4,4-trifluorobutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-392719-1.0g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
Enamine | EN300-392719-0.25g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95.0% | 0.25g |
$906.0 | 2025-03-16 | |
Life Chemicals | F2147-4998-0.5g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95%+ | 0.5g |
$744.0 | 2023-09-06 | |
Life Chemicals | F2147-4998-1g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95%+ | 1g |
$784.0 | 2023-09-06 | |
Life Chemicals | F2147-4998-2.5g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95%+ | 2.5g |
$1568.0 | 2023-09-06 | |
Enamine | EN300-392719-2.5g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
Enamine | EN300-392719-10.0g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
Life Chemicals | F2147-4998-5g |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 95%+ | 5g |
$2352.0 | 2023-09-06 | |
TRC | C199066-100mg |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 100mg |
$ 185.00 | 2022-03-28 | ||
TRC | C199066-500mg |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine |
1518902-89-0 | 500mg |
$ 730.00 | 2022-03-28 |
2-cyclohexyl-4,4,4-trifluorobutan-1-amine 関連文献
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
2-cyclohexyl-4,4,4-trifluorobutan-1-amineに関する追加情報
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS No. 1518902-89-0): A Versatile Fluorinated Amine in Modern Chemistry
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS No. 1518902-89-0) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of the cyclohexyl group and trifluoromethyl moiety makes this amine a valuable building block in drug discovery and material science. Its molecular formula is C10H18F3N, with a molecular weight of 209.25 g/mol.
The 2-cyclohexyl-4,4,4-trifluorobutan-1-amine structure combines lipophilicity (from the cyclohexyl group) with electronic effects (from the fluorine atoms), making it particularly useful in medicinal chemistry. Researchers often explore fluorinated amines like 1518902-89-0 for their potential to improve metabolic stability and membrane permeability in bioactive molecules. Recent studies highlight the growing demand for such specialized amines in the development of CNS-targeting drugs and agricultural chemicals.
In pharmaceutical applications, 2-cyclohexyl-4,4,4-trifluorobutan-1-amine synthesis has become crucial for creating novel drug candidates. The compound serves as an intermediate in the production of potential therapeutics for neurological disorders, where the fluorine substitution pattern can significantly influence binding affinity to target proteins. The trifluoromethyl group's strong electron-withdrawing properties often enhance the compound's interactions with biological receptors.
The agrochemical industry utilizes CAS 1518902-89-0 derivatives in developing next-generation pesticides and herbicides. The cyclohexyl-trifluorobutylamine scaffold demonstrates excellent stability against environmental degradation while maintaining efficacy against target organisms. This balance makes it particularly valuable in sustainable agriculture solutions, addressing current concerns about food security and environmental impact.
From a synthetic chemistry perspective, 2-cyclohexyl-4,4,4-trifluorobutan-1-amine properties present interesting challenges and opportunities. The compound's stereochemistry (when chiral centers are present) can significantly influence its biological activity, making enantioselective synthesis methods particularly valuable. Recent advances in catalytic fluorination have improved access to such fluorinated building blocks, supporting their broader application in drug discovery programs.
The market for specialty amines like 1518902-89-0 continues to expand, driven by increasing R&D investment in fluorine-containing pharmaceuticals. Industry reports suggest growing demand for high-purity 2-cyclohexyl-4,4,4-trifluorobutan-1-amine from contract research organizations and academic institutions. Suppliers are responding by developing more efficient production processes to meet the needs of medicinal chemistry researchers.
Analytical characterization of 2-cyclohexyl-4,4,4-trifluorobutan-1-amine typically involves techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The 1518902-89-0 CAS registry provides researchers with essential reference data for quality control and regulatory compliance.
Future research directions for 2-cyclohexyl-4,4,4-trifluorobutan-1-amine applications may include exploration in materials science, where fluorinated amines can modify surface properties of polymers. The compound's potential in liquid crystal technology and specialty coatings is another area attracting scientific interest, particularly for electronic display applications.
Environmental and safety considerations for 2-cyclohexyl-4,4,4-trifluorobutan-1-amine handling follow standard laboratory protocols for amine compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this chemical. The increasing focus on green chemistry has prompted investigations into more sustainable synthetic routes for such fluorinated amine derivatives.
In conclusion, 2-cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS 1518902-89-0) represents an important class of fluorinated compounds with wide-ranging applications in life sciences and materials research. Its unique combination of structural features continues to inspire innovation across multiple chemistry disciplines, making it a compound of significant interest in both academic and industrial settings.
1518902-89-0 (2-cyclohexyl-4,4,4-trifluorobutan-1-amine) Related Products
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 120788-31-0(1-amino-4-hexyne)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)




